Cereclor
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Overview
Description
Cereclor is a long chain chlorinated paraffin with the chemical formula C12H20Cl6. It is a yellowish liquid primarily used as a flame retardant additive. This compound is also utilized in plasticizers and extreme pressure metalworking packages .
Preparation Methods
Cereclor is synthesized through the chlorination of paraffin wax. The process involves refining paraffin wax to remove impurities and moisture, followed by a chlorination reaction. This reaction typically occurs under controlled conditions to ensure the desired degree of chlorination .
Chemical Reactions Analysis
Cereclor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chlorinated alcohols and acids.
Reduction: Reduction reactions can convert this compound into less chlorinated compounds.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cereclor has a wide range of scientific research applications:
Chemistry: It is used as a flame retardant in various chemical formulations.
Biology: this compound is studied for its potential effects on biological systems, particularly in terms of its toxicity and environmental impact.
Medicine: Research is ongoing to explore its potential use in medical applications, although its primary use remains industrial.
Industry: this compound is extensively used in the production of plasticizers, lubricants, and metalworking fluids. .
Mechanism of Action
The mechanism of action of Cereclor as a lubricant involves forming a thin film on the surfaces of moving parts, reducing wear and tear. In flame retardant applications, this compound releases chlorine atoms when exposed to high temperatures, which helps to inhibit the combustion process .
Comparison with Similar Compounds
Cereclor is compared with other chlorinated paraffins, such as:
Chlorowax 50: A medium chain chlorinated paraffin with similar flame retardant properties but different chain length and chlorine content.
Chlorowax 70: A long chain chlorinated paraffin with higher chlorine content, offering enhanced flame retardant properties.
This compound is unique due to its specific chain length and chlorine content, which provide a balance between flame retardant efficiency and material compatibility .
Properties
CAS No. |
63449-39-8 |
---|---|
Molecular Formula |
C24H44Cl6 |
Molecular Weight |
545.3 g/mol |
IUPAC Name |
4,8,11,14,17,21-hexachlorotetracosane |
InChI |
InChI=1S/C24H44Cl6/c1-3-7-19(25)9-5-11-21(27)13-15-23(29)17-18-24(30)16-14-22(28)12-6-10-20(26)8-4-2/h19-24H,3-18H2,1-2H3 |
InChI Key |
QKUNKVYPGIOQNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCC(CCC(CCC(CCC(CCCC(CCC)Cl)Cl)Cl)Cl)Cl)Cl |
boiling_point |
Decomposes (NTP, 1992) |
Color/Form |
Generally they are viscous liquids. Light yellow to amber, thick, oily liquid. Colorless to pale yellow liquids |
density |
1.17 at 77 °F (NTP, 1992) 1.00-1.07 |
flash_point |
greater than 450 °F (NTP, 1992) >200 °C closed cup (C>17, >42% Cl) |
physical_description |
Chlorowax 40 appears as clear to light amber or yellow viscous liquid with a slightly pungent odor. Compound flows only very slowly. (NTP, 1992) Dry Powder; Liquid |
solubility |
less than 1 mg/mL at 75 °F (NTP, 1992) Insol in water; slightly sol in alcohol; miscible with benzene, chloroform, ether, carbon tetrachloride Insol in glycerine; sol in aromatic hydrocarbons, aliphatic hydrocarbons, ketones, esters, vegetable and animal oils. Practically insoluble in water and lower alcohols; soluble in chlorinated aliphatic and aromatic hydrocarbons, esters, ethers, ketones, and mineral or vegetable oils. ... solubility in unchlorinated aliphatic and aromatic hydropcarbons is only moderate. Different types of chlorinated paraffins are completely miscible with one another. |
vapor_pressure |
Nonvolatile (NTP, 1992) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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